4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H11N5S and its molecular weight is 269.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and cellular functions .
Mode of Action
This compound acts by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the compound’s specific binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of this gene . The binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The compound this compound affects the tyrosine kinase pathway. By inhibiting tyrosine kinases, it disrupts the signaling pathways that these enzymes modulate. The downstream effects of this disruption can lead to changes in cellular functions, including cell growth and division .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinases and disruption of the associated signaling pathways . This can lead to changes in cellular functions, potentially affecting cell growth and division .
Biochemical Analysis
Biochemical Properties
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with tyrosine kinases, a group of enzymes that are pivotal in the regulation of cellular processes such as growth, differentiation, and metabolism . The interaction between this compound and tyrosine kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the phosphorylation of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and the disruption of cell signaling pathways that are essential for cell proliferation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is a critical step in signal transduction pathways . Furthermore, this compound can induce conformational changes in the enzyme, leading to its inactivation . The inhibition of tyrosine kinases by this compound results in the suppression of downstream signaling pathways that promote cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy, as it must remain intact to exert its inhibitory effects . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in the bloodstream . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes . The presence of specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEAPDROQMHUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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